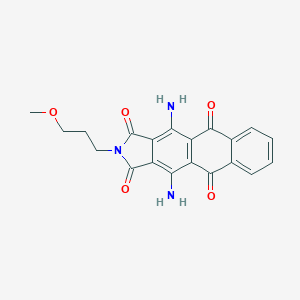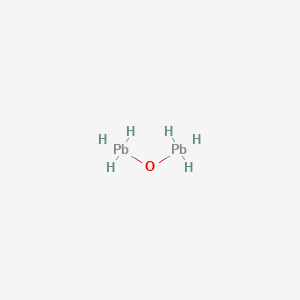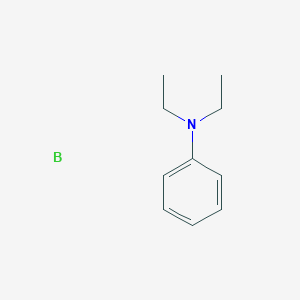
2-Aminotridecane
Vue d'ensemble
Description
2-Aminotridecane is an organic compound with the chemical formula C₁₃H₂₉N . It is known for its broad-spectrum antimicrobial properties, particularly against dermatophytes, yeast, filamentous fungi, and various strains of bacteria resistant to other antimicrobial agents . This compound also exhibits activity against certain viruses, such as influenza virus type A .
Applications De Recherche Scientifique
2-Aminotridecane has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminotridecane can be synthesized through various methods. One common synthetic route involves the reaction of tridecanal with ammonia or an amine under hydrogenation conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature.
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminotridecane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Mécanisme D'action
The mechanism by which 2-Aminotridecane exerts its antimicrobial effects involves disrupting the cell membrane integrity of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and membrane function .
Comparaison Avec Des Composés Similaires
- 2-Aminododecane
- 2-Aminotetradecane
- 2-Aminopentadecane
Comparison: 2-Aminotridecane is unique due to its specific chain length, which contributes to its distinct antimicrobial properties. Compared to its shorter or longer chain analogs, this compound exhibits a broader spectrum of activity and higher potency against resistant strains of microorganisms .
Propriétés
IUPAC Name |
tridecan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHZVGJULAEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880757 | |
| Record name | 1-methyldodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-57-7 | |
| Record name | 2-Aminotridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyldodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the research focus of the provided papers?
A1: The provided research papers primarily focus on the antifungal activity of a specific compound: the 2-aminotridecane salt of 2-chloronitrophenol. One study directly compares its efficacy against fungal growth to Hexadecyl [].
Q2: What is known about the antifungal activity of this compound salt of 2-chloronitrophenol?
A2: While the exact mechanism of action is not detailed in the provided abstracts, the research suggests that the this compound salt of 2-chloronitrophenol exhibits antifungal properties []. Its efficacy is compared to Hexadecyl, indicating a potential structure-activity relationship study [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)













